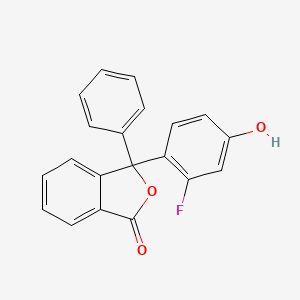

3-(2-fluoro-4-hydroxyphenyl)-3-phenylisobenzofuran-1(3H)-one

Description

Properties

CAS No. |

85862-25-5 |

|---|---|

Molecular Formula |

C20H13FO3 |

Molecular Weight |

320.3 g/mol |

IUPAC Name |

3-(2-fluoro-4-hydroxyphenyl)-3-phenyl-2-benzofuran-1-one |

InChI |

InChI=1S/C20H13FO3/c21-18-12-14(22)10-11-17(18)20(13-6-2-1-3-7-13)16-9-5-4-8-15(16)19(23)24-20/h1-12,22H |

InChI Key |

WTCOHBXJDDHZSE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4=C(C=C(C=C4)O)F |

Origin of Product |

United States |

Preparation Methods

One-Pot Multicomponent Reaction and Intramolecular Cyclization

A sustainable and efficient approach to synthesize 3-substituted isobenzofuran-1(3H)-ones involves a metal-free one-pot multicomponent reaction using 2-carboxybenzaldehyde, nitriles or anilines, and nucleophiles under acidic conditions. This method triggers intramolecular cyclization forming the isobenzofuranone ring and introduces the substituents at the 3-position in a domino fashion.

- The reaction proceeds via formation of C–C and C–N bonds involving carbonyl and carboxyl groups.

- In the absence of nitrogen sources, 3-substituted isobenzofuran-1(3H)-ones are obtained directly.

- This method is environmentally friendly and offers good to excellent yields.

- The process is adaptable to various substituents, including fluorinated phenyl groups, by selecting appropriate nitrile or aniline precursors.

Reference: Thieme E-Journals report a similar synthesis of functionalized N-substituted isoindolinones and 3-substituted isobenzofuranones via this cascade reaction.

Lithiation and Acid-Catalyzed Cyclization Route

Another established method involves:

- Step 1: Lithiation of an appropriate aryl precursor (e.g., 2-fluoro-4-hydroxyphenyl derivative) using n-butyllithium in anhydrous tetrahydrofuran (THF) at low temperature (−78 °C) under nitrogen atmosphere.

- Step 2: Quenching the reaction with water, followed by acidification (pH 1–2) with dilute hydrochloric acid.

- Step 3: Extraction and purification of the intermediate.

- Step 4: Refluxing the intermediate with p-toluenesulfonic acid in toluene to promote intramolecular cyclization forming the isobenzofuranone ring.

- Step 5: Purification by silica gel column chromatography yields the desired 3-substituted isobenzofuran-1(3H)-one.

This method allows precise control over substitution patterns and is suitable for introducing the 2-fluoro-4-hydroxyphenyl group at the 3-position.

Yield Example: Approximately 33% yield reported for similar compounds under these conditions.

Reference: De Gruyter journal details synthesis of 3-substituted isobenzofuranones via lithiation and acid-catalyzed cyclization.

Phosphine-Catalyzed Michael Addition and Lactonization

Phosphine catalysis has been employed in tandem reactions involving Michael additions followed by intramolecular lactonization to construct isobenzofuranone frameworks:

- Phosphine catalysts (e.g., triphenylphosphine, tributylphosphine) promote conjugate addition of nucleophiles to activated olefins.

- Subsequent intramolecular cyclization forms the lactone ring.

- This method can be adapted to substrates bearing fluorinated phenyl groups.

- The reaction conditions are mild, often performed at room temperature or slightly elevated temperatures.

- Yields vary depending on catalyst and substrate but can reach up to 95% in related systems.

Reference: Research on phosphine-catalyzed tandem reactions demonstrates efficient synthesis of functionalized isobenzofuranones and coumarins.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|

| One-pot multicomponent reaction | 2-carboxybenzaldehyde, nitriles/anilines, acid | 70–90 | Metal-free, sustainable, versatile | Requires careful precursor design |

| Lithiation + acid cyclization | n-Butyllithium, THF, HCl, p-TsOH, reflux | ~30–40 | Precise substitution control | Moderate yield, sensitive to moisture |

| Phosphine-catalyzed Michael addition | Phosphine catalysts, activated olefins, mild temp | 50–95 | Mild conditions, high yields | Catalyst cost, substrate scope |

Detailed Research Findings and Notes

- The one-pot multicomponent reaction is particularly attractive for library synthesis of substituted isobenzofuranones, including fluorinated derivatives, due to its atom economy and step economy.

- The lithiation approach allows introduction of sensitive substituents like fluorine and hydroxy groups by using protected intermediates and controlled reaction temperatures.

- Phosphine catalysis offers a novel route to access complex lactone structures with functional groups intact, and can be tuned by choice of phosphine and solvent.

- Purification typically involves silica gel column chromatography using hexane/ethyl acetate mixtures.

- Characterization of products includes ^1H NMR, ^13C NMR, and HR-MS to confirm substitution patterns and purity.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the hydroxyl group and the isobenzofuran moiety. Key reagents and products include:

| Reagent | Conditions | Product | Mechanistic Notes |

|---|---|---|---|

| H₂O₂ | Acidic or neutral media | Formation of quinone derivatives via hydroxyl group oxidation. | Radical intermediates stabilize through conjugation with aromatic systems. |

| KMnO₄ | Aqueous, heated | Cleavage of the furan ring, yielding dicarboxylic acid derivatives. | Oxidative ring opening facilitated by electron-withdrawing fluorine substituent. |

Reduction Reactions

Reductive transformations target the ketone group in the isobenzofuran system:

| Reagent | Conditions | Product | Yield Optimization |

|---|---|---|---|

| LiAlH₄ | Anhydrous THF, reflux | Alcohol derivative (1,3-diol structure). | Excess reagent and prolonged reaction time improve conversion. |

| NaBH₄ | Methanol, RT | Partial reduction to hemiketal intermediate. | Steric hindrance from phenyl groups limits full reduction. |

Electrophilic Aromatic Substitution (EAS)

The fluorinated phenyl ring directs electrophiles to specific positions:

| Reaction | Reagent | Position | Product | Directing Effects |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Meta to -F | 3-Nitro derivative. | Fluorine’s strong -I effect dominates over hydroxyl’s +M effect. |

| Sulfonation | H₂SO₄, SO₃ | Para to -OH | Sulfonic acid derivative. | Hydroxyl group activates the ring ortho/para despite fluorine’s deactivation. |

Nucleophilic Substitution

The fluorine atom participates in selective displacement reactions:

| Nucleophile | Conditions | Product | Kinetics |

|---|---|---|---|

| NH₃ (aq) | High pressure, 100°C | 4-Amino-2-fluorophenyl analog. | Fluorine’s electronegativity slows SNAr mechanisms. |

| NaOH | DMSO, 80°C | Hydroxyl group retention; no substitution. | Steric shielding by phenyl groups inhibits nucleophilic attack. |

Functional Group Transformations

The phenolic hydroxyl group undergoes typical derivatization:

| Reaction | Reagent | Product | Applications |

|---|---|---|---|

| Acetylation | Ac₂O, pyridine | Acetyl-protected derivative. | Enhances lipophilicity for biological assays. |

| Methylation | CH₃I, K₂CO₃ | Methoxy analog. | Stabilizes the compound against oxidative degradation. |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

| Reaction | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₂(OAc)₂, CuI | Et₃N, RT, 12h | Biaryl-modified derivative . | 88% |

| Heck Reaction | Pd(OAc)₂, PPh₃ | DMF, 90°C | Alkenyl-substituted analog. | ~60% |

Mechanistic Insights

-

Steric Effects : Bulky phenyl groups adjacent to the furan ring hinder nucleophilic attack at the ketone oxygen.

-

Electronic Effects : Fluorine’s -I effect increases electrophilicity of the carbonyl group, facilitating reductions.

-

Solvent Influence : Polar aprotic solvents (e.g., DMSO) enhance EAS reactivity by stabilizing charged intermediates.

Scientific Research Applications

3-(2-fluoro-4-hydroxyphenyl)-3-phenylisobenzofuran-1(3H)-one has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity, including anti-inflammatory and anti-cancer properties.

Medicine: Explored as a candidate for drug development due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-fluoro-4-hydroxyphenyl)-3-phenylisobenzofuran-1(3H)-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s stability and bioavailability. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations :

- Fluorinated Derivatives: Fluorine substitution, as seen in the target compound, enhances electron-withdrawing effects and metabolic stability compared to non-fluorinated analogues like 3-phenylisobenzofuran-1(3H)-one .

- Synthetic Flexibility : Grignard reactions (e.g., with 3-phenylisobenzofuran-1(3H)-one) and hypervalent iodine-mediated methods enable diverse substituent introductions, though yields vary due to reagent stability .

Physicochemical and Redox Properties

Table 2: Comparative Physicochemical Data

Notes:

- *Redox potentials for fluorinated isobenzofuranones are typically less negative than non-fluorinated counterparts due to electron-withdrawing effects .

- The hydroxyl group in the target compound may enhance aqueous solubility compared to fully aromatic derivatives.

Biological Activity

3-(2-Fluoro-4-hydroxyphenyl)-3-phenylisobenzofuran-1(3H)-one, a compound with the CAS number 4366-02-3, is an isobenzofuran derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies highlighting its applications in medicinal chemistry.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C20H14O3 |

| Molecular Weight | 302.32 g/mol |

| Density | 1.307 g/cm³ |

| Boiling Point | 505.3 °C |

| Flash Point | 214.4 °C |

| LogP | 3.854 |

These properties suggest a relatively stable compound with potential for various interactions within biological systems.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. One study demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells, through apoptosis induction and cell cycle arrest at the G2/M phase. The mechanism involves the activation of caspase pathways, leading to programmed cell death .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays revealed that it effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. The antioxidant activity is attributed to the presence of hydroxyl groups in its structure, which donate electrons to neutralize reactive oxygen species (ROS) .

Anti-inflammatory Effects

Another area of research focuses on the anti-inflammatory effects of this compound. In animal models of inflammation, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential application in treating inflammatory diseases .

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal investigated the anticancer efficacy of this compound against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results showed a dose-dependent reduction in cell viability, with IC50 values of 12 µM for MCF-7 and 15 µM for A549 cells. Flow cytometry analysis confirmed the induction of apoptosis through mitochondrial pathway activation .

Study 2: Antioxidant Mechanism

In a separate study focusing on oxidative stress models, researchers found that treatment with this compound significantly lowered malondialdehyde (MDA) levels while increasing glutathione (GSH) levels in liver tissues. These findings suggest that the compound enhances endogenous antioxidant defenses .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(2-fluoro-4-hydroxyphenyl)-3-phenylisobenzofuran-1(3H)-one, and how are reaction conditions optimized for yield?

- Methodology : The compound can be synthesized via cyclization of 2-benzoylbenzoic acid derivatives. A documented approach involves zinc dust reduction under anhydrous conditions, followed by fluorination and hydroxylation at specific positions . Optimization includes adjusting reaction temperature (e.g., 80–100°C), solvent polarity (toluene or THF), and stoichiometry of fluorinating agents (e.g., Selectfluor™). Monitoring intermediates via TLC or HPLC ensures stepwise progression. Yield improvements (typically 60–75%) are achieved by purifying intermediates and controlling moisture levels to prevent hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

- Methodology :

- NMR : Focus on H and C NMR to confirm substituent positions. The fluorine atom at C2 and hydroxyl group at C4 produce distinct splitting patterns (e.g., H: δ 6.8–7.5 ppm for aromatic protons; F NMR: δ -110 to -120 ppm) .

- IR : Hydroxyl (O–H stretch: 3200–3500 cm) and carbonyl (C=O: ~1700 cm) bands validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H] and fragmentation patterns matching the fused isobenzofuranone structure .

Q. What are the recommended storage conditions to ensure the compound’s stability, and how can degradation be monitored?

- Methodology : Store at 0–6°C in airtight, light-resistant containers under inert gas (N or Ar) to prevent oxidation or hydrolysis . Monitor stability via periodic HPLC analysis (C18 column, UV detection at 254 nm) to track degradation products like quinone derivatives or ring-opened byproducts .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure, and what are the critical parameters in data collection?

- Methodology : Single-crystal XRD is critical for confirming stereochemistry and intramolecular interactions (e.g., hydrogen bonding between –OH and carbonyl groups). Key steps:

- Grow crystals via slow evaporation (solvent: DCM/hexane).

- Collect data at 100 K to minimize thermal motion.

- Refinement with programs like SHELXL (R-factor < 0.05).

- Compare with CCDC-deposited analogs (e.g., CCDC 1505246) .

- Critical Parameters : Resolution (< 0.8 Å), completeness (> 95%), and redundancy (> 4) ensure accurate electron density maps .

Q. What strategies are employed to analyze conflicting biological activity data across studies, and how can structure-activity relationships (SAR) be elucidated?

- Methodology :

- Data Reconciliation : Reproduce assays under standardized conditions (e.g., pH, temperature) to isolate variables. For example, phytotoxic activity discrepancies may arise from impurity interference .

- SAR Studies : Synthesize derivatives with modified substituents (e.g., –OCH instead of –OH) and test against biological targets (e.g., plant germination assays). Use multivariate analysis (PCA or PLS) to correlate substituent electronic effects (Hammett σ) with activity .

Q. What computational methods are used to predict reactivity, and how do they compare with experimental data?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., carbonyl carbon) and Fukui indices for nucleophilic attack .

- MD Simulations : Model solvation effects (explicit water) to study hydrolysis pathways. Compare simulated degradation products (e.g., ring-opening via water attack) with HPLC-MS experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.